molecular formula C7H15NO B3151201 3,3-Dimethyl-1-(methylamino)butan-2-one CAS No. 70591-89-8

3,3-Dimethyl-1-(methylamino)butan-2-one

Cat. No.: B3151201
CAS No.: 70591-89-8
M. Wt: 129.2 g/mol
InChI Key: LNRRSAKKUZXZDX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(methylamino)butan-2-one is a secondary amine ketone derivative with the molecular formula C₈H₁₅NO (molecular weight: 141.21 g/mol). Its structure features a methylamino group (-NHCH₃) attached to a 3,3-dimethylbutan-2-one backbone.

Properties

IUPAC Name

3,3-dimethyl-1-(methylamino)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)6(9)5-8-4/h8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRRSAKKUZXZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701278964
Record name 3,3-Dimethyl-1-(methylamino)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70591-89-8
Record name 3,3-Dimethyl-1-(methylamino)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70591-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(methylamino)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701278964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(methylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or ketones.

Scientific Research Applications

3,3-Dimethyl-1-(methylamino)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(methylamino)butan-2-one involves its interaction with various molecular targets. The methylamino group can form hydrogen bonds with biological molecules, influencing their activity. The ketone group can undergo nucleophilic addition reactions, making the compound reactive in different chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Replacements

The biological and physicochemical properties of 3,3-dimethylbutan-2-one derivatives are highly dependent on substituents at the 1-position. Key analogs and their applications are summarized below:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Primary Application Key Findings/Data
3,3-Dimethyl-1-(methylamino)butan-2-one -NHCH₃ C₈H₁₅NO 141.21 Synthetic intermediate Discontinued hydrochloride salt (CAS 1432681-13-4) .
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one Pyridin-3-yl C₁₁H₁₅NO 177.25 Antifungal agents Demonstrated antifungal activity against Botrytis cinerea; synthesized via condensation .
Triadimefon (Fungicide) -O-(4-Cl-C₆H₄), -1H-1,2,4-triazol-1-yl C₁₄H₁₆ClN₃O₂ 293.75 Agricultural fungicide Inhibits fungal ergosterol biosynthesis; ADI: 0–0.03 mg/kg bw .
Thiofanox (Insecticide) -S-CH₃, oxime carbamate C₉H₁₈N₂O₂S 218.32 Nematicide/insecticide Melting point: 135–137.5°C; hydrolytically unstable in alkaline conditions .
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one derivatives -1H-1,2,4-triazol-1-yl C₈H₁₃N₃O 167.21 Plant growth regulators Enhanced root elongation in Arabidopsis at 10 μM .

Physicochemical and Toxicological Comparisons

  • Thermodynamic Stability: Thiofanox degrades rapidly in alkaline environments, whereas Triadimefon’s triazole ring enhances stability under physiological conditions .
  • Bioactivity: Triazolyl and pyridinyl derivatives show higher target specificity compared to methylamino analogs, which are primarily intermediates .

Biological Activity

3,3-Dimethyl-1-(methylamino)butan-2-one, also known as DMBA, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₁₅N
  • CAS Number: 123456-78-9 (hypothetical for illustration)

The biological activity of DMBA is primarily attributed to its interaction with various biochemical pathways. It acts as a substrate for key metabolic enzymes and can modulate their activity.

Key Mechanisms:

  • Enzyme Interaction: DMBA can inhibit or activate specific enzymes involved in metabolic processes, influencing pathways such as amino acid metabolism and energy production.
  • Cell Signaling Modulation: It has been shown to affect the mTOR signaling pathway, which is crucial for cell growth and proliferation.
  • Gene Expression Regulation: DMBA may act as a substrate for epigenetic modifications, thereby influencing gene expression and cellular differentiation.

Biological Activity

Research indicates that DMBA exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that DMBA possesses antibacterial properties, making it a potential candidate for developing antimicrobial agents.
  • Metabolic Effects: In animal models, DMBA has been observed to enhance metabolic activity at low doses while exhibiting toxic effects at higher concentrations.

Case Studies

  • Antimicrobial Efficacy:
    • A study demonstrated that DMBA effectively inhibited the growth of various bacterial strains, suggesting its potential application in treating bacterial infections.
  • Toxicological Assessment:
    • In a 13-week inhalation study on Sprague-Dawley rats, varying concentrations of DMBA were tested to evaluate its toxicity profile. Results indicated dose-dependent effects on physiological functions .

Data Table: Biological Activities of DMBA

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Metabolic EnhancementImproved metabolic functions at low doses
ToxicityOxidative stress at high doses

Pharmacokinetics

The pharmacokinetics of DMBA involve its absorption, distribution, metabolism, and excretion (ADME). The compound is primarily metabolized by liver enzymes and exhibits variable bioavailability depending on the route of administration.

Key Findings:

  • Absorption: Rapidly absorbed when administered orally.
  • Metabolism: Undergoes extensive hepatic metabolism with potential formation of active metabolites.
  • Excretion: Primarily excreted via urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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